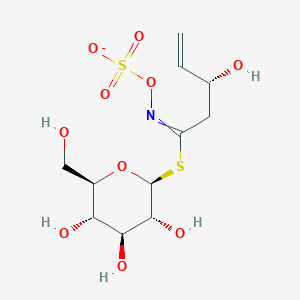
(R)-2-Hydroxy-3-butenyl glucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Progoitrin(1-) is a xi-progoitrin(1-) that is the conjugate base of progoitrin. It is a conjugate base of a progoitrin.
Aplicaciones Científicas De Investigación
Agricultural Applications
1.1 Pest Control
One of the significant applications of (R)-2-Hydroxy-3-butenyl glucosinolate is in pest management. The hydrolysis products of glucosinolates, including isothiocyanates, exhibit bioactivity that can deter pests. For instance, studies have shown that seed meals from plants containing this glucosinolate can serve as effective soil amendments to control pests like Spodoptera littoralis and Mamestra brassicae during larval development stages . The mechanism involves the release of volatile compounds that are toxic to these pests.
1.2 Biofumigation
The biofumigation potential of this compound has been explored to manage soil-borne pathogens and nematodes. The breakdown products, particularly isothiocyanates, have been shown to enhance the biofumigation process, effectively controlling root-knot nematodes such as Meloidogyne hapla . This application not only helps in pest control but also improves soil health by reducing pathogen loads.
Health Applications
2.1 Anticancer Properties
This compound and its hydrolysis products have been recognized for their anticancer properties. Isothiocyanates derived from glucosinolates are known to exhibit anti-proliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers . Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including anti-inflammatory pathways and modulation of phase II detoxifying enzymes.
2.2 Cardiovascular Health
Beyond cancer prevention, glucosinolates like this compound are linked to cardiovascular protection. Studies suggest that these compounds can reduce the risk of cardiovascular diseases by improving endothelial function and reducing oxidative stress . The consumption of cruciferous vegetables rich in this glucosinolate has been associated with lower incidences of heart disease.
Nutritional Applications
3.1 Flavor Enhancement
In the culinary field, this compound contributes to the unique flavor profiles of cruciferous vegetables. Its presence enhances the sensory qualities of foods while providing health benefits associated with its bioactive compounds . This aspect is particularly important in food processing and product development aimed at improving consumer acceptance of healthy foods.
Case Studies
Propiedades
Fórmula molecular |
C11H18NO10S2- |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
[[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/p-1/t5-,6+,8+,9-,10+,11-/m0/s1 |
Clave InChI |
MYHSVHWQEVDFQT-ILPXZUKPSA-M |
SMILES |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérico |
C=C[C@@H](CC(=NOS(=O)(=O)[O-])S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canónico |
C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















